Echinocandin B
Overview
Description
Echinocandin B is a naturally occurring cyclic hexapeptide with a linoleoyl side chain . It belongs to a class of antifungal agents called echinocandins, which inhibits the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase .
Synthesis Analysis
Echinocandin B is the key precursor compound of the antifungal drug Anidulafungin . The effects of the five precursor amino acids on Echinocandin B biosynthesis were investigated . It was found that although L-threonine was a main compound of the hexapeptide scaffold of Echinocandin B, exogenous addition of L-threonine had no significant effect on the increase of Echinocandin B fermentation titer . Meanwhile, the Echinocandin B fermentation titer with methyl oleate showed two times higher than that of the other carbon sources .Molecular Structure Analysis
Echinocandins are cyclic non-ribosomal hexapeptides equipped with a lipophilic side chain . They are produced by filamentous fungi (Ascomycota) of the classes Leotiomycetes (mostly Helotiales) and Eurotiomycetes (Aspergillaceae) .Chemical Reactions Analysis
The transcription level analysis of the key genes for Echinocandin B biosynthesis indicated that the gene an655543 related to L-threonine biosynthesis showed higher value during the fermentation process . Therefore, the exogenous addition of L-threonine had no obvious affection . Furthermore, it indicated that the transcription level of gene ecdA might be the main restriction factor for the Echinocandin B biosynthesis .Physical And Chemical Properties Analysis
Echinocandin B is a lipopeptide antifungal agent produced by several species of Aspergillus . It has a complex structure, which is characterized by numerous hydroxylated non-proteinogenic amino acids .Scientific Research Applications
Fermentation and Production Optimization : Research by Niu et al. (2020) focused on enhancing Echinocandin B (ECB) production through fermentation, demonstrating that mycelium morphology significantly influences ECB titer. The study discovered that using methyl oleate as a carbon source and adding microparticles like talcum powder can significantly increase ECB production (Niu et al., 2020).
Biosynthetic Gene Cluster Identification : Cacho et al. (2012) identified the biosynthetic gene cluster of echinocandin B in Emericella rugulosa, which includes genes encoding for nonribosomal peptide synthetase and oxygenases. This research is crucial for understanding the molecular basis of ECB production (Cacho et al., 2012).
Improving Production Strains : Hodges et al. (2000) described the characterization of a mutant Aspergillus nidulans strain blocked in sterigmatocystin biosynthesis, which led to an increased production of ECB. This approach combines classical strain improvement methods with molecular genetics (Hodges et al., 2000).
Separation and Purification Methods : Zou et al. (2015) developed a one-step macroporous resin adsorption chromatography method for ECB purification from Aspergillus nidulans fermentation broth. This method significantly improved the purity and recovery yield of ECB (Zou et al., 2015).
Understanding Echinocandin Structure and Biosynthesis : Hüttel (2020) provided a comprehensive overview of echinocandin biosynthesis, highlighting the complex structure of these antifungal lipopeptides and their semisynthetic manufacturing process. This review also discussed the diverse structural elements and their biosynthetic background (Hüttel, 2020).
Safety And Hazards
Echinocandin B is harmful if swallowed and causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
properties
IUPAC Name |
(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9-,13-12-/t29-,30+,31+,34+,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUOJMHVEYMQQG-HVYQDZECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H81N7O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027535 | |
Record name | Echinocandin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1060.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Echinocandin B | |
CAS RN |
54651-05-7 | |
Record name | Echinocandin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Echinocandin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terpenyl]-4-il]carbonyl] -L-ornitin]echinokandin B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ECHINOCANDIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNW0ZW8ZTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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